Enhanced Hydrophilicity and Polar Surface Area vs. Unsubstituted Aminopyrazine Scaffold
The target compound exhibits significantly altered lipophilicity compared to the core 2-aminopyrazine scaffold. It has a predicted XLogP3-AA of -0.5, indicating greater hydrophilicity [1]. In contrast, the unsubstituted 2-aminopyrazine is reported to have a LogP of approximately 0.64 [2]. This change is driven by the addition of the morpholine moiety. This differentiation is crucial for applications where lower lipophilicity is desired to improve aqueous solubility and reduce non-specific binding.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.5 |
| Comparator Or Baseline | 2-Aminopyrazine (CAS 5049-61-6) with LogP = 0.64 |
| Quantified Difference | Delta LogP ≈ -1.14 (more hydrophilic) |
| Conditions | In silico prediction (XLogP3-AA) for target; published data for comparator |
Why This Matters
This quantifiable shift in hydrophilicity directly impacts formulation solubility and pharmacokinetic behavior, making the compound a distinct choice over the core scaffold for lead optimization.
- [1] PubChem. (2026). Compound Summary for CID 45789813, 6-Morpholinopyrazin-2-amine. National Center for Biotechnology Information. View Source
- [2] Molbase. (n.d.). 2-Aminopyrazine (CAS 5049-61-6) Property Data. View Source
